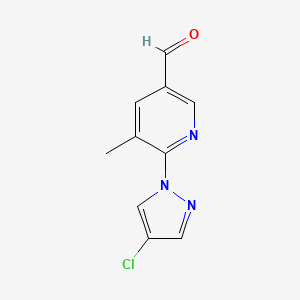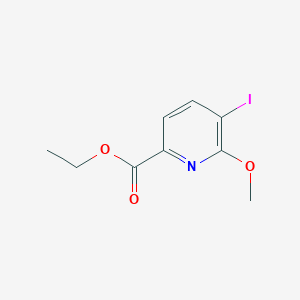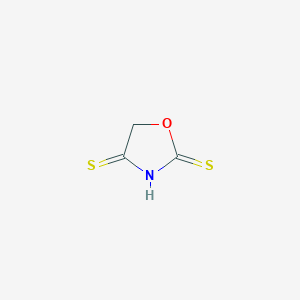
Oxazolidine-2,4-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazolidine-2,4-dithione is a heterocyclic compound containing both nitrogen and sulfur atoms in its structure It is a derivative of oxazolidine, where the oxygen atom is replaced by sulfur atoms at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazolidine-2,4-dithione typically involves the reaction of primary amines with carbon disulfide and formaldehyde. One common method is the condensation of primary amines with carbon disulfide to form dithiocarbamates, which then react with formaldehyde to yield this compound. This reaction is usually carried out under mild conditions, often at room temperature, and in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Oxazolidine-2,4-dithione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding dithiocarbamate.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiocarbamates.
Substitution: Various substituted oxazolidine derivatives.
Scientific Research Applications
Oxazolidine-2,4-dithione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential use as a drug candidate for various diseases.
Industry: It is used in the production of polymers and as a stabilizer in certain chemical processes
Mechanism of Action
The mechanism of action of oxazolidine-2,4-dithione involves its interaction with specific molecular targets. It can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction can inhibit the function of enzymes or other proteins, leading to its biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Oxazolidine-2,4-dione: Similar in structure but contains oxygen instead of sulfur.
Thiazolidine-2,4-dione: Contains a sulfur atom at the 2 position and oxygen at the 4 position.
Oxazolidinone: Contains an oxygen atom at the 2 position and a carbonyl group at the 4 position
Uniqueness
Oxazolidine-2,4-dithione is unique due to the presence of two sulfur atoms in its structure, which imparts distinct chemical properties compared to its oxygen-containing analogs. This makes it particularly useful in applications requiring sulfur chemistry, such as the synthesis of sulfur-containing drugs and materials .
Properties
Molecular Formula |
C3H3NOS2 |
|---|---|
Molecular Weight |
133.20 g/mol |
IUPAC Name |
1,3-oxazolidine-2,4-dithione |
InChI |
InChI=1S/C3H3NOS2/c6-2-1-5-3(7)4-2/h1H2,(H,4,6,7) |
InChI Key |
GBFMQFSZQMXGDO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=S)NC(=S)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


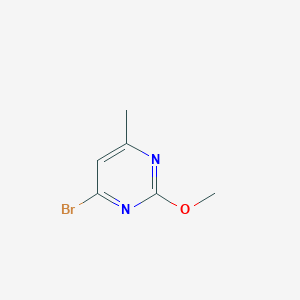
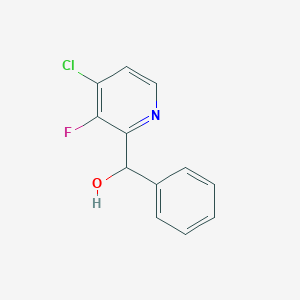
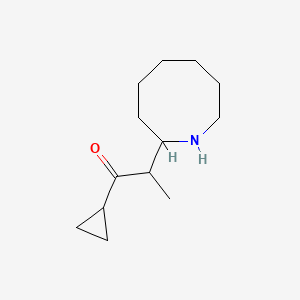
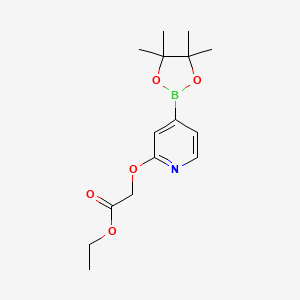
![8-Oxospiro[4.5]decane-7-carbaldehyde](/img/structure/B15242226.png)
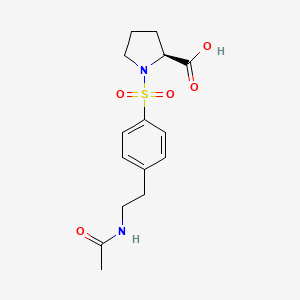
![7-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15242235.png)
![6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15242242.png)

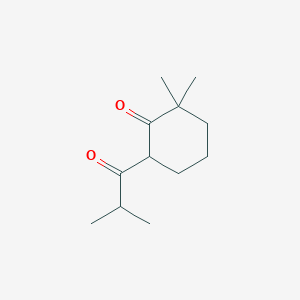
![2-[(2-Chloro-6-fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B15242266.png)

